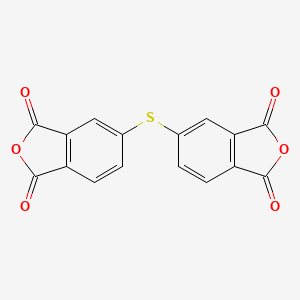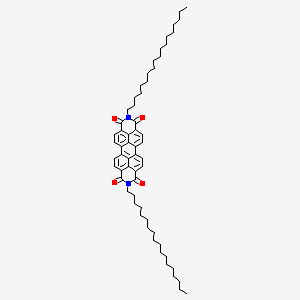
N,N'-Dioctadecyl-3,4,9,10-perylenedicarboximide
Vue d'ensemble
Description
N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide is an organic compound belonging to the class of perylene diimides. These compounds are known for their excellent thermal stability, high electron affinity, and strong absorption in the visible spectrum. N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide is particularly notable for its long alkyl chains, which enhance its solubility in organic solvents and improve its processability in various applications.
Mécanisme D'action
Target of Action
N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide (PTCDI-C8) is primarily targeted towards the development of organic electronic devices . It is used as an active layer in these devices due to its high electron affinity and good chemical stability .
Mode of Action
PTCDI-C8 interacts with its targets by forming an ultrathin film that can be used in the fabrication of organic field-effect transistors (OFETs) for nitrogen dioxide sensor-based applications . The compound’s interaction with its targets results in a reduction in photoluminescence, demonstrating that the excitons generated in the PTCDI-C8 layer are effectively dissociated at the heteromolecular interface .
Biochemical Pathways
The biochemical pathways affected by PTCDI-C8 primarily involve the generation and dissociation of excitons . The existence of excitons in each molecule at the heteromolecular interface and HOMO–LUMO level alignment at the interface play an essential role in charge dissociation .
Result of Action
The result of PTCDI-C8’s action is the effective dissociation of excitons, leading to an increase in electron mobility . This makes PTCDI-C8 a valuable component in the development of organic electronic devices .
Action Environment
The action of PTCDI-C8 can be influenced by environmental factors such as the presence of a fluoropolymer like CYTOP . The compound’s action, efficacy, and stability can also be affected by the molarity of its solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with octadecylamine. The reaction is usually carried out in a high-boiling solvent such as quinoline or dimethylformamide at elevated temperatures (around 150-200°C) for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification processes are scaled up accordingly. The use of continuous flow reactors and automated purification systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid derivatives.
Reduction: Reduction reactions can yield perylene-3,4,9,10-tetracarboxylic diimide derivatives.
Substitution: The long alkyl chains can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various perylene diimide derivatives with modified electronic and optical properties, which can be tailored for specific applications.
Applications De Recherche Scientifique
N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide has a wide range of scientific research applications, including:
Chemistry: Used as an electron-transporting material in organic electronics, such as organic field-effect transistors and organic photovoltaics.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the fabrication of optoelectronic devices, including light-emitting diodes and solar cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Dioctyl-3,4,9,10-perylenedicarboximide
- N,N’-Dipentyl-3,4,9,10-perylenedicarboximide
- N,N’-Diphenyl-3,4,9,10-perylenedicarboximide
Uniqueness
N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide is unique due to its long octadecyl chains, which provide enhanced solubility and processability compared to its shorter-chain analogs. This makes it particularly suitable for applications requiring high-performance materials with excellent film-forming properties and stability.
Propriétés
IUPAC Name |
7,18-dioctadecyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H82N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-61-57(63)49-39-35-45-47-37-41-51-56-52(42-38-48(54(47)56)46-36-40-50(58(61)64)55(49)53(45)46)60(66)62(59(51)65)44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43-44H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPVDEHBIATCNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCCCCCCCCCCCC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H82N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129430 | |
| Record name | 2,9-Dioctadecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
895.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25834-02-0 | |
| Record name | 2,9-Dioctadecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25834-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,9-Dioctadecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-dioctadecyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3119941.png)


![[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine](/img/structure/B3119968.png)
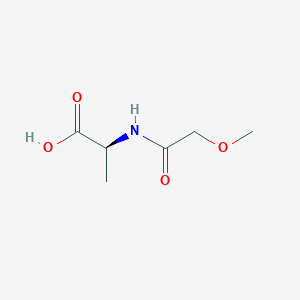
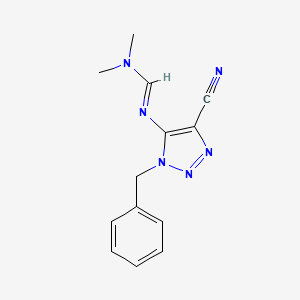
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B3119993.png)
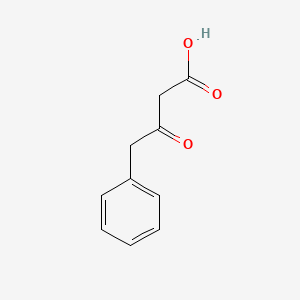
![4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3120015.png)

![8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3120034.png)

